

# Vercirnon's Promise Unfulfilled: A Comparative Analysis Against Modern IBD Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Discontinued CCR9 Antagonist with Newer, Efficacious Inflammatory Bowel Disease (IBD) Treatments.

This guide provides an objective comparison of the clinical efficacy and underlying mechanisms of **Vercirnon (sodium)**, a C-C chemokine receptor type 9 (CCR9) antagonist, against a range of newer, approved therapies for Inflammatory Bowel Disease (IBD). Vercirnon's development was discontinued after failing to meet primary endpoints in Phase III clinical trials for Crohn's disease. This analysis serves as a valuable case study in IBD drug development, contrasting a targeted but ultimately unsuccessful mechanism of action with the diverse and effective strategies of current treatments.

## **Executive Summary**

Vercirnon, an orally administered small molecule, was designed to inhibit the migration of inflammatory cells to the gut by blocking the CCR9-CCL25 axis. Despite a strong preclinical rationale, it failed to demonstrate significant efficacy in the SHIELD-1 Phase III trial. In contrast, newer IBD therapies, including anti-integrins (vedolizumab), anti-interleukin-12/23 agents (risankizumab), Janus kinase (JAK) inhibitors (upadacitinib and tofacitinib), and sphingosine-1-phosphate (S1P) receptor modulators (ozanimod), have shown significant efficacy in inducing and maintaining clinical remission in patients with moderate to severe IBD. This guide presents the available clinical trial data for Vercirnon alongside pivotal data from these newer agents, highlighting the differences in their mechanisms, efficacy, and safety profiles.



## Data Presentation: Efficacy and Safety of Vercirnon vs. Newer IBD Therapies

The following tables summarize the key efficacy and safety findings from the clinical trials of Vercirnon and selected newer IBD therapies. It is important to note that these are not head-to-head comparisons, as Vercirnon's development was halted before such trials could be conducted. The data is presented to illustrate the differing levels of efficacy observed.

Table 1: Induction of Clinical Remission and Response in Crohn's Disease

| Therapy (Trial)                          | Patient<br>Population                                   | Primary<br>Endpoint                                      | Vercirnon/Acti<br>ve Drug (%)           | Placebo (%) |
|------------------------------------------|---------------------------------------------------------|----------------------------------------------------------|-----------------------------------------|-------------|
| Vercirnon<br>(SHIELD-1)[1][2]<br>[3]     | Moderate-to-<br>severe CD                               | Clinical Response (≥100- point CDAI decrease) at Week 12 | 27.6 (500mg<br>QD), 27.2<br>(500mg BID) | 25.1        |
| Risankizumab<br>(ADVANCE)[4][5]          | Moderate-to-<br>severe CD                               | Clinical<br>Remission (CDAI<br><150) at Week<br>12       | 45 (600mg IV)                           | 25          |
| Risankizumab<br>(MOTIVATE)[4]<br>[5]     | Moderate-to-<br>severe CD<br>(biologic-<br>experienced) | Clinical<br>Remission (CDAI<br><150) at Week<br>12       | 42 (600mg IV)                           | 20          |
| Upadacitinib (U-<br>EXCEL)[6][7][8]      | Moderate-to-<br>severe CD                               | Clinical<br>Remission (CDAI<br><150) at Week<br>12       | 49.5 (45mg QD)                          | 29.1        |
| Upadacitinib (U-<br>EXCEED)[6][7]<br>[8] | Moderate-to-<br>severe CD<br>(biologic-<br>experienced) | Clinical<br>Remission (CDAI<br><150) at Week<br>12       | 38.9 (45mg QD)                          | 21.1        |



Table 2: Maintenance of Clinical Remission in Crohn's Disease

| Therapy (Trial)                   | Patient<br>Population                     | Primary<br>Endpoint                                | Active Drug<br>(%)                | Placebo (%) |
|-----------------------------------|-------------------------------------------|----------------------------------------------------|-----------------------------------|-------------|
| Upadacitinib (U-<br>ENDURE)[7][8] | Moderate-to-<br>severe CD in<br>remission | Clinical<br>Remission (CDAI<br><150) at Week<br>52 | 37.3 (15mg QD),<br>47.6 (30mg QD) | 15.1        |

Table 3: Induction of Clinical Remission and Response in Ulcerative Colitis

| Therapy (Trial)                                                          | Patient<br>Population     | Primary<br>Endpoint                 | Active Drug<br>(%) | Placebo (%) |
|--------------------------------------------------------------------------|---------------------------|-------------------------------------|--------------------|-------------|
| Vedolizumab<br>(GEMINI 1)[9]<br>[10]                                     | Moderate-to-<br>severe UC | Clinical<br>Response at<br>Week 6   | 47.1               | 25.5        |
| Ozanimod (True<br>North)[11][12]<br>[13][14][15][16]<br>[17][18][19][20] | Moderate-to-<br>severe UC | Clinical<br>Remission at<br>Week 10 | 18.4               | 6.0         |
| Tofacitinib (OCTAVE Induction 1)[21] [22][23]                            | Moderate-to-<br>severe UC | Clinical<br>Remission at<br>Week 8  | 18.5 (10mg BID)    | 8.2         |
| Tofacitinib (OCTAVE Induction 2)[21] [22][23]                            | Moderate-to-<br>severe UC | Clinical<br>Remission at<br>Week 8  | 16.6 (10mg BID)    | 3.6         |

Table 4: Maintenance of Clinical Remission in Ulcerative Colitis



| Therapy (Trial)                                                          | Patient<br>Population                     | Primary<br>Endpoint                 | Active Drug<br>(%)                 | Placebo (%) |
|--------------------------------------------------------------------------|-------------------------------------------|-------------------------------------|------------------------------------|-------------|
| Vedolizumab<br>(GEMINI 1)[9]<br>[10]                                     | Moderate-to-<br>severe UC in<br>remission | Clinical<br>Remission at<br>Week 52 | 41.8 (q8w), 44.8<br>(q4w)          | 15.9        |
| Ozanimod (True<br>North)[11][12]<br>[13][14][15][16]<br>[17][18][19][20] | Moderate-to-<br>severe UC in<br>remission | Clinical<br>Remission at<br>Week 52 | 37.0                               | 18.5        |
| Tofacitinib<br>(OCTAVE<br>Sustain)[21][22]<br>[23][24]                   | Moderate-to-<br>severe UC in<br>remission | Clinical<br>Remission at<br>Week 52 | 34.3 (5mg BID),<br>40.6 (10mg BID) | 11.1        |

Table 5: Overview of Safety Profiles



| Therapy      | Common Adverse Events                                                                                                           | Serious Adverse Events of<br>Interest                                                        |
|--------------|---------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Vercirnon    | Dose-dependent increase in overall adverse events[1][3]                                                                         | Similar rates of serious adverse events and withdrawals to placebo in SHIELD-1[1][3]         |
| Vedolizumab  | Nasopharyngitis, headache, arthralgia, nausea[25]                                                                               | Infusion-related reactions, infections                                                       |
| Risankizumab | Upper respiratory infections, headache, fatigue, injection site reactions[26]                                                   | Generally well-tolerated with a safety profile consistent with previous studies              |
| Upadacitinib | Acne, nasopharyngitis, upper respiratory tract infection, herpes zoster, increased creatine phosphokinase[6][8]                 | Serious infections, malignancy,<br>thrombosis, major adverse<br>cardiovascular events (MACE) |
| Ozanimod     | Nasopharyngitis, headache, upper respiratory tract infection, elevated liver enzymes[12][14]                                    | Bradycardia at treatment initiation, macular edema, infections                               |
| Tofacitinib  | Diarrhea, nasopharyngitis, upper respiratory tract infection, headache, herpes zoster, increased cholesterol levels[23][24][27] | Serious infections, malignancy,<br>thrombosis, MACE                                          |

## **Experimental Protocols**

A summary of the methodologies for the key clinical trials cited is provided below.

#### **Vercirnon: SHIELD-1 and PROTECT-1 Trials**

SHIELD-1: This was a Phase III, randomized, double-blind, placebo-controlled study in 608
adults with moderate-to-severe Crohn's disease (CDAI score of 220-450)[1][2][3]. Patients
had an inadequate response to conventional therapy, including those who had failed TNF-



alpha antagonists[2]. Participants were randomized to receive Vercirnon 500 mg once daily, 500 mg twice daily, or placebo for 12 weeks[3]. The primary endpoint was clinical response, defined as a decrease in CDAI score of at least 100 points at 12 weeks[1][2]. The key secondary endpoint was clinical remission (CDAI score <150) at 12 weeks[1][2].

PROTECT-1: This was a Phase II, randomized, placebo-controlled trial. The study design
and full protocol details are less publicly available due to the subsequent discontinuation of
the drug's development.

## **Vedolizumab: GEMINI Program**

• GEMINI 1 (UC) & GEMINI 2 (CD): These were Phase III, randomized, double-blind, placebo-controlled trials[9][10]. Eligible patients were adults with moderately to severely active UC or CD who had failed at least one conventional therapy[10]. The induction phase involved intravenous vedolizumab or placebo at weeks 0 and 2[10]. The primary endpoint for induction in GEMINI 1 was clinical response at week 6, defined as a reduction in the Mayo Clinic score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1[10]. For GEMINI 2, a primary endpoint was clinical remission (CDAI <150) at week 6. Responders were then rerandomized to receive vedolizumab every 8 or 4 weeks or placebo for up to 52 weeks for the maintenance phase. The primary endpoint for maintenance was clinical remission at week 52[10].

### **Risankizumab: ADVANCE and MOTIVATE Trials**

• These were Phase III, multicenter, randomized, double-blind, placebo-controlled induction studies in adults with moderately to severely active Crohn's disease[4][5][26][28][29][30]. The ADVANCE study included patients with an inadequate response or intolerance to conventional and/or biologic therapy, while the MOTIVATE study focused on patients with an inadequate response or intolerance to biologic therapy[29][30]. Patients were randomized to receive intravenous risankizumab (600 mg or 1200 mg) or placebo at weeks 0, 4, and 8[5] [30]. The co-primary endpoints at week 12 were clinical remission (defined by CDAI <150 and by stool frequency and abdominal pain scores) and endoscopic response[5][28].

## Upadacitinib: U-EXCEL, U-EXCEED, and U-ENDURE Trials



- U-EXCEL and U-EXCEED: These were two Phase 3, randomized, double-blind, placebo-controlled induction trials in patients with moderately to severely active Crohn's disease[6][7] [31]. Patients were randomized (2:1) to receive upadacitinib 45 mg once daily or placebo for 12 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic response at week 12[7].</li>
- U-ENDURE: This was a Phase 3, randomized, double-blind, placebo-controlled maintenance trial[7][31]. Patients who achieved a clinical response after the 12-week induction with upadacitinib were randomized to receive upadacitinib 15 mg or 30 mg once daily, or placebo for 52 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic response at week 52.</li>

#### **Ozanimod: True North Trial**

• This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in patients with moderately to severely active ulcerative colitis[14][15][18][20]. The study consisted of a 10-week induction phase where patients were randomized to receive oral ozanimod 1 mg daily or placebo[15][20]. Patients who achieved a clinical response at week 10 were then re-randomized to continue ozanimod or switch to placebo for a 52-week maintenance phase[15][20]. The primary endpoints were the proportion of patients in clinical remission at week 10 and week 52[20].

## **Tofacitinib: OCTAVE Program**

- OCTAVE Induction 1 & 2: These were two identical Phase 3, randomized, double-blind, placebo-controlled 8-week induction trials in patients with moderately to severely active ulcerative colitis[21][22][23][32]. Patients were randomized to receive tofacitinib 10 mg twice daily or placebo[23]. The primary endpoint was remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0[22].
- OCTAVE Sustain: This was a Phase 3, randomized, double-blind, placebo-controlled 52-week maintenance trial[21][23][24]. Patients who achieved a clinical response after the induction trials were randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo[24]. The primary endpoint was remission at week 52[24].

## Signaling Pathways and Experimental Workflows





Check Availability & Pricing

The following diagrams illustrate the mechanisms of action of Vercirnon and the newer IBD therapies, as well as a generalized workflow for IBD clinical trials.















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. gsk.com [gsk.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. GSK Phase III Crohn's disease study of vercirnon fails to meet end points Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Risankizumab as induction therapy for Crohn's disease: results from the phase 3
   ADVANCE and MOTIVATE induction trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eomifne.gr [eomifne.gr]
- 8. Safety and Efficacy of Upadacitinib in Crohn's Disease: An Updated Systematic Review -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Vedolizumab in Ulcerative Colitis and Crohn's Disease Patients Stratified by Age | Scilit [scilit.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. Efficacy and Safety of Approximately 3 Years of Continuous Ozanimod in Moderately to Severely Active Ulcerative Colitis: Interim Analysis of the True North Open-label Extension -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ecco-ibd.eu [ecco-ibd.eu]
- 14. gutsandgrowth.com [gutsandgrowth.com]
- 15. ZEPOSIA® (ozanimod) UC Clinical Study Design | For HCPs [zeposiahcp.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]



- 18. Ozanimod as Induction and Maintenance Therapy for Ulcerative Colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medpagetoday.com [medpagetoday.com]
- 20. news.bms.com [news.bms.com]
- 21. Results Clinical Review Report: Tofacinitib (Xeljanz) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pfizer.com [pfizer.com]
- 23. researchgate.net [researchgate.net]
- 24. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 25. Efficacy and Safety of Vedolizumab in Ulcerative Colitis and Crohn's Disease Patients Stratified by Age PMC [pmc.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. researchgate.net [researchgate.net]
- 28. gi.org [gi.org]
- 29. news.abbvie.com [news.abbvie.com]
- 30. gi.org [gi.org]
- 31. Upadacitinib Induction and Maintenance Therapy for Crohn's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vercirnon's Promise Unfulfilled: A Comparative Analysis
  Against Modern IBD Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15144044#efficacy-of-vercirnon-sodium-versusnewer-ibd-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com